2-Bromothieno[2,3-c][1,5]naphthyridine
Description
2-Bromothieno[2,3-c][1,5]naphthyridine is a halogenated heterocyclic compound characterized by a fused thiophene and 1,5-naphthyridine core, with a bromine atom at the 2-position. This structure serves as a versatile intermediate in medicinal chemistry due to the reactivity of the bromine substituent, which facilitates nucleophilic substitutions (e.g., with amines, alkoxides, or sulfur nucleophiles) . For instance, its reaction with thiourea yields 2-thioxo-1,2-dihydrothieno[2,3-c][1,5]naphthyridine, a precursor for further functionalization . The compound’s synthetic utility is enhanced by the electron-deficient nature of the naphthyridine ring, which stabilizes transition states during substitution reactions .
Properties
Molecular Formula |
C10H5BrN2S |
|---|---|
Molecular Weight |
265.13g/mol |
IUPAC Name |
2-bromothieno[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C10H5BrN2S/c11-9-2-1-7-10(13-9)6-3-4-14-8(6)5-12-7/h1-5H |
InChI Key |
PEELDEPXRBFNMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C3C=CSC3=CN=C21)Br |
Canonical SMILES |
C1=CC(=NC2=C3C=CSC3=CN=C21)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data Tables
Table 1: Reactivity Comparison of Halogenated Naphthyridines
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